2-(Trifluoromethyl)benzoic acid
Overview
Description
2-(Trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O2. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzene ring at the second position, along with a carboxylic acid group (-COOH). This compound is widely used in various fields due to its unique chemical properties, including its high electronegativity and stability .
Mechanism of Action
Target of Action
It’s worth noting that its related compound, triflusal, is known to irreversibly inhibit cycloxygenase-1 (cox-1) in platelets .
Mode of Action
Triflusal, a chemically related compound, is known to inhibit cox-1 in platelets, preventing the formation of thromboxane-b2
Biochemical Pathways
It has been used in the synthesis of 1,3,4-oxadiazole derivatives , suggesting it may play a role in the synthesis of these compounds.
Pharmacokinetics
Studies on related compounds such as triflusal and its metabolite htb have shown that they are quickly eliminated from the plasma with a biological half-life of minutes to hours, and are primarily excreted through urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)benzoic acid . For instance, the compound can form combustible mixtures with air on intense heating . .
Biochemical Analysis
Biochemical Properties
It has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy . This suggests that 2-(Trifluoromethyl)benzoic acid may interact with these proteins and potentially influence their function.
Molecular Mechanism
It is known to be involved in the synthesis of 1,3,4-oxadiazole derivatives , suggesting it may play a role in certain biochemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzoic acid can be achieved through several methods:
Reaction of 2-bromotoluene with sodium trifluoroacetate: This method involves the substitution of the bromine atom with a trifluoromethyl group.
Reaction of 2-toluic acid with trifluoromethyl iodide: This method uses trifluoromethyl iodide as the trifluoromethylating agent.
Reaction of 2-bromotoluene with potassium trifluoroacetate: This method also involves the substitution of the bromine atom with a trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound typically involves the fluoridation of 2-trichloromethyl benzal chloride using anhydrous hydrogen fluoride in the presence of a catalyst. The resulting 2-trifluoromethyl benzal chloride is then subjected to acid hydrolysis and oxidation reactions to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium trifluoroacetate and trifluoromethyl iodide are used for substitution reactions
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acids depending on the substituent introduced
Scientific Research Applications
2-(Trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(Trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
2-(Trifluoromethyl)benzaldehyde: This compound has an aldehyde group instead of a carboxylic acid group.
4-(Trifluoromethyl)benzoic acid: This compound has the trifluoromethyl group at the fourth position on the benzene ring.
3-(Trifluoromethyl)benzoic acid: This compound has the trifluoromethyl group at the third position on the benzene ring.
Uniqueness: this compound is unique due to its specific position of the trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to its isomers .
Properties
IUPAC Name |
2-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRJYBGLCHWYOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870537 | |
Record name | 2-(Trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433-97-6, 137938-95-5 | |
Record name | 2-(Trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Trifluoromethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, trifluoromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137938955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 433-97-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-o-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(TRIFLUOROMETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R1CK7MZUA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-TFMBA?
A1: 2-TFMBA (C8H5F3O2) exhibits a carboxyl group tilted by 16.8° relative to the aromatic ring due to the steric influence of the trifluoromethyl substituent. [] This structural feature influences its crystal packing and intermolecular interactions.
Q2: How is 2-TFMBA used in analytical chemistry?
A2: 2-TFMBA serves as a valuable marker in analyzing residues of the fungicide flutolanil and its metabolites in food products. [] By hydrolyzing flutolanil and its metabolites, 2-TFMBA is generated and quantified using LC-MS/MS, enabling sensitive detection in various matrices like bovine tissues, eggs, and seafood. []
Q3: What insights has computational chemistry provided into 2-TFMBA?
A3: Computational studies have been instrumental in determining the standard enthalpy of formation for 2-TFMBA. Utilizing high-level model chemistries like G3MP2//DFT and G4MP2//DFT, researchers have estimated the enthalpy of formation to be -949.0 ± 6.3 kJ mol−1. [] This information is crucial for understanding the thermodynamic properties and reactivity of the compound.
Q4: How does the structure of 2-TFMBA affect its crystal packing?
A4: The presence of the trifluoromethyl and carboxyl groups in 2-TFMBA leads to specific intermolecular interactions within the crystal lattice. [] O—H⋯O hydrogen bonding results in the formation of carboxylic acid dimers. Additionally, C—H⋯O contacts connect these dimers into double chains along a specific crystallographic direction. [] The presence of C—H⋯F and C—F⋯π contacts further contributes to the overall crystal packing arrangement. []
Q5: What are the environmental implications of 2-TFMBA?
A5: As a degradation product of fungicides like fluopicolide and fluopyram, 2-TFMBA is released into the environment. [] Understanding its degradation pathways and potential effects on soil and water systems is crucial for assessing its environmental impact and developing mitigation strategies if necessary.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.